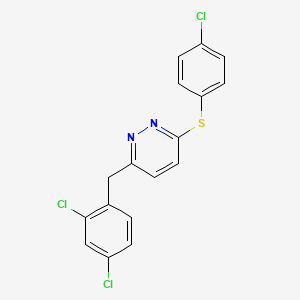

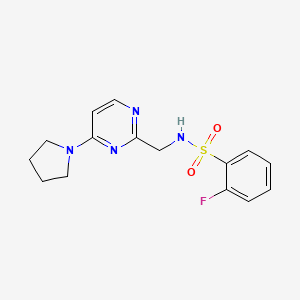

![molecular formula C12H14O4S B2709802 3-[(Phenylsulfonyl)methyl]-2,4-pentanedione CAS No. 339098-80-5](/img/structure/B2709802.png)

3-[(Phenylsulfonyl)methyl]-2,4-pentanedione

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Applications De Recherche Scientifique

Atom-Transfer Radical Cyclizations and Annulation Products

Research indicates that derivatives of 3-[(Phenylsulfonyl)methyl]-2,4-pentanedione are used in atom-transfer radical cyclizations. For instance, methyl 2-iodo-2-(phenylsulfonyl)-4-pentenoate has been reacted with N-BOC-allylamine to afford substituted 3-azabicyclo-[3.3.0]octanes in a process involving initial iodine atom-transfer annulation followed by an ionic cyclization. This process demonstrates the compound's utility in synthesizing complex structures with potential applications in drug development and material science (Flynn, Zabrowski, & Nosal, 1992).

[4+1] Anionic Annulation Approach to Cyclopentenes

Another study explored the conjugate addition of carbanions to 2,3-bis(phenylsulfonyl)-1,3-butadiene, showcasing a [4+1] annulation approach to synthesize phenylsulfonyl-substituted cyclopentenes. This method involves a tandem addition-proton exchange-addition sequence, highlighting the compound's role in creating novel cyclopentene derivatives, which can be foundational in developing new chemical entities for pharmaceuticals and agrochemicals (Padwa et al., 1994).

Organotin(IV) Complexes as Anticancer Drugs

Amino acetate functionalized Schiff base organotin(IV) complexes have been synthesized and tested for their in vitro cytotoxicity against various human tumor cell lines. These complexes represent a new class of potential anticancer drugs, indicating the broader applicability of 3-[(Phenylsulfonyl)methyl]-2,4-pentanedione derivatives in medicinal chemistry (Basu Baul, Basu, Vos, & Linden, 2009).

Electrochemical Investigations

The electrochemical behavior of derivatives such as 3-(p-sulfamoylphenylhydrazono)-2,4-pentanedione has been studied, showing potential applications in electroanalytical chemistry for the detection of sulfonamide antibiotics in environmental and biological samples. This research underscores the importance of these compounds in developing sensitive analytical methods (Goyal, Kumar, & Bhargava, 1992).

Synthesis of Polymeric Materials

The research also extends into polymer science, where derivatives of 3-[(Phenylsulfonyl)methyl]-2,4-pentanedione are utilized in the synthesis of novel polymeric materials. For example, the chemical reduction of poly(1-methyl-1-phenyl-1-sila-cis-pent-3-ene) demonstrates the compound's utility in creating new materials with unique properties for industrial applications (Liao & Weber, 1991).

Propriétés

IUPAC Name |

3-(benzenesulfonylmethyl)pentane-2,4-dione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14O4S/c1-9(13)12(10(2)14)8-17(15,16)11-6-4-3-5-7-11/h3-7,12H,8H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VUMCRSUZQXKJFM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C(CS(=O)(=O)C1=CC=CC=C1)C(=O)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

254.30 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-[(Phenylsulfonyl)methyl]-2,4-pentanedione | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

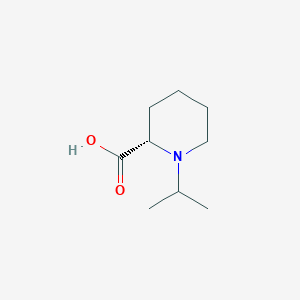

![isopropyl 2-amino-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B2709719.png)

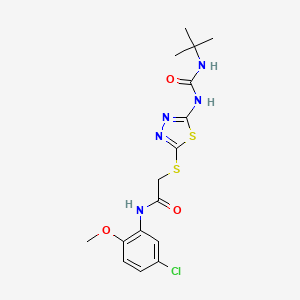

![Tert-butyl 2-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]pyrrolidine-1-carboxylate](/img/structure/B2709720.png)

![N-(4-ethoxybenzo[d]thiazol-2-yl)-1,4-dimethyl-N-(pyridin-2-ylmethyl)-1H-pyrazole-3-carboxamide](/img/structure/B2709726.png)

![(E)-3-(benzo[d][1,3]dioxol-5-yl)-1-(4-(2-cyclopropyl-2-hydroxyethyl)piperazin-1-yl)prop-2-en-1-one hydrochloride](/img/structure/B2709727.png)

![N-[(2-methyl-1H-indol-3-yl)(pyridin-2-yl)methyl]-4,5,6,7-tetrahydro-1,3-benzothiazol-2-amine](/img/structure/B2709733.png)

![2-methoxy-N-[2-(4-methylphenyl)-4-oxo-4H-chromen-6-yl]benzamide](/img/structure/B2709741.png)